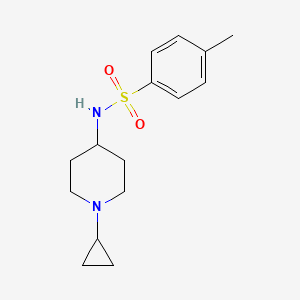
N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability in the brain. The inhibition of GABA transaminase by CPP-115 leads to increased levels of GABA in the brain, which has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Mécanisme D'action
The mechanism of action of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide is based on its ability to inhibit the enzyme GABA transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability in the brain. By inhibiting GABA transaminase, N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide leads to increased levels of GABA in the brain, which has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain resulting from the inhibition of GABA transaminase by N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide have several biochemical and physiological effects. GABA is a major inhibitory neurotransmitter in the brain, and its increased levels can lead to decreased neuronal excitability, which has been shown to be effective in reducing seizure activity in animal models. Additionally, GABA has been shown to play a role in the regulation of dopamine release, which has implications for the treatment of addiction. Other potential effects of increased GABA levels include decreased anxiety and improved mood.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide has several advantages for use in lab experiments. It is a highly selective inhibitor of GABA transaminase, which makes it a valuable tool for investigating the role of GABA in various neurological disorders. Additionally, N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide has been shown to have good bioavailability and pharmacokinetic properties, which makes it a promising candidate for further development as a therapeutic agent.
However, there are also limitations to the use of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide in lab experiments. One of the main limitations is its potential toxicity, particularly at high doses. Additionally, the effects of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide on GABA levels may be influenced by other factors, such as the presence of other neurotransmitters or the activity of other enzymes involved in GABA metabolism.
Orientations Futures
There are several potential future directions for research on N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of GABA transaminase, which could have even greater therapeutic potential. Additionally, further research is needed to fully understand the mechanisms underlying the effects of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide on various neurological disorders, including epilepsy, addiction, and anxiety. Finally, there is potential for the development of novel therapeutic approaches based on the modulation of GABA levels in the brain, which could have implications for the treatment of a wide range of neurological and psychiatric disorders.
Méthodes De Synthèse
N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide can be synthesized using a multi-step process involving the reaction of piperidine with various reagents to form the desired cyclopropylpiperidine intermediate, followed by the addition of 4-methylbenzenesulfonyl chloride to form the final product. The synthesis of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide has been extensively studied and optimized, and several variations of the synthesis method have been reported in the literature.
Applications De Recherche Scientifique
N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide has been the subject of numerous scientific studies investigating its potential therapeutic applications. One of the most promising areas of research has been in the treatment of epilepsy, where N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide has been shown to be effective in reducing seizure activity in animal models. Additionally, N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide has been shown to have potential applications in the treatment of addiction, particularly cocaine addiction, by reducing drug-seeking behavior in animal models. Other areas of research include the potential use of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide in the treatment of anxiety and depression, as well as in the treatment of certain types of cancer.
Propriétés
IUPAC Name |
N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-12-2-6-15(7-3-12)20(18,19)16-13-8-10-17(11-9-13)14-4-5-14/h2-3,6-7,13-14,16H,4-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDYVKMQRWOHBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCN(CC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-4-methyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7476402.png)
![2-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid](/img/structure/B7476403.png)
![4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid](/img/structure/B7476406.png)
![Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7476426.png)
![5-[(3-Chloro-4-methoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B7476431.png)
![N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7476432.png)

![N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7476449.png)
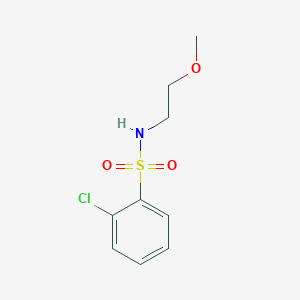
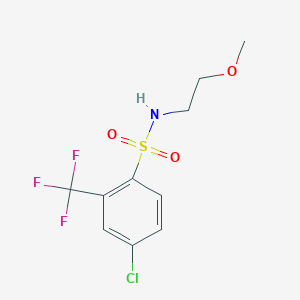
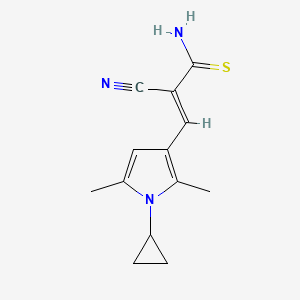
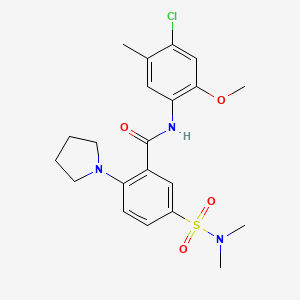
![N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7476476.png)
![N-(4-bromo-3-methylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7476484.png)